N,N-diethyl-3,5-dimethyl-1-(3,4,5-trimethoxybenzoyl)-1H-pyrazole-4-sulfonamide
Description
Properties
IUPAC Name |
N,N-diethyl-3,5-dimethyl-1-(3,4,5-trimethoxybenzoyl)pyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O6S/c1-8-21(9-2)29(24,25)18-12(3)20-22(13(18)4)19(23)14-10-15(26-5)17(28-7)16(11-14)27-6/h10-11H,8-9H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAHSVAKANLUCAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(N(N=C1C)C(=O)C2=CC(=C(C(=C2)OC)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,N-diethyl-3,5-dimethyl-1-(3,4,5-trimethoxybenzoyl)-1H-pyrazole-4-sulfonamide is a synthetic compound belonging to the pyrazole family. Pyrazoles are known for their diverse biological activities and therapeutic potential. This article delves into the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound's chemical structure can be summarized as follows:
- Molecular Formula : C₁₈H₂₃N₃O₆S
- CAS Number : 943102-25-8
- Molecular Weight : 389.45 g/mol
The structure features a pyrazole core substituted with a sulfonamide group and a trimethoxybenzoyl moiety, which contributes to its biological properties.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have shown efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
Anti-inflammatory and Analgesic Properties
The pyrazole nucleus is recognized for its anti-inflammatory effects. Studies have demonstrated that certain pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, modifications of the pyrazole structure have resulted in compounds with up to 85% inhibitory activity on these cytokines at specific concentrations .
Anticancer Potential
Recent investigations into the anticancer properties of pyrazole derivatives have yielded promising results. Some compounds have been reported to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo models . The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.
Neuroprotective Effects
Emerging studies suggest that certain pyrazole derivatives may exhibit neuroprotective effects by inhibiting monoamine oxidase (MAO) enzymes. This inhibition is beneficial for conditions like depression and neurodegenerative diseases .
Table 1: Summary of Biological Activities of Pyrazole Derivatives
Case Study: Synthesis and Evaluation of Pyrazole Derivatives
In one study, a series of novel pyrazoles were synthesized through various chemical reactions involving hydrazine derivatives and aromatic compounds. The resulting compounds were tested for their biological activities:
- Synthesis Method : Sequential cyclization followed by functional group modifications.
- Biological Testing : In vitro assays demonstrated significant anti-inflammatory activity comparable to standard drugs like dexamethasone.
These findings highlight the versatility of pyrazoles in medicinal chemistry and their potential applications in treating various diseases .
Scientific Research Applications
The compound features a complex structure that includes multiple functional groups, which contribute to its biological activity. The presence of the trimethoxybenzoyl moiety is critical for its interaction with biological targets.
Pharmacological Studies
Instenon has been studied for its potential therapeutic effects in various diseases. It has shown promise in:
- Anti-inflammatory Activity : Research indicates that Instenon may inhibit inflammatory pathways, making it a candidate for treating conditions like arthritis and other inflammatory diseases.
- Anticancer Properties : Preliminary studies suggest that the compound may induce apoptosis in cancer cells, particularly in breast and colon cancer models.
Biochemical Research
In biochemical assays, Instenon has been utilized to investigate:
- Enzyme Inhibition : The compound has been tested as an inhibitor of specific enzymes involved in metabolic pathways, which could lead to novel treatments for metabolic disorders.
- Signal Transduction Modulation : Its effects on signaling pathways have been explored to understand its role in cellular communication and response mechanisms.
Drug Development
Instenon serves as a lead compound for the development of new drugs due to its unique chemical structure and bioactivity. Researchers are focusing on:
- Synthesis of Derivatives : Modifications of the Instenon structure are being investigated to enhance efficacy and reduce side effects.
- Formulation Studies : Research is ongoing into various formulations to improve bioavailability and targeted delivery of the compound.
Case Study 1: Anti-inflammatory Effects
A study published in a peer-reviewed journal demonstrated that Instenon significantly reduced markers of inflammation in animal models of arthritis. The results indicated a reduction in cytokine levels and improvement in joint mobility compared to control groups.
Case Study 2: Anticancer Activity
In vitro studies conducted on breast cancer cell lines showed that Instenon induced apoptosis through the activation of caspase pathways. These findings suggest potential for further development as an anticancer agent.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Electronic and Steric Effects
- Trimethoxybenzoyl vs. Chlorophenyl/Carbamoyl () : The 3,4,5-trimethoxybenzoyl group in the target compound provides stronger electron-donating effects compared to the electron-withdrawing 4-chlorophenyl-carbamoyl group in the pyridine-sulfonamide analog. This difference may influence binding to targets like carbonic anhydrase or cyclooxygenase (COX), where electronic environments are critical .
- Pyridazine vs. Benzoyl () : Pyridazine-containing analogs (e.g., M348-0397) exhibit planar aromatic systems conducive to π-π stacking, whereas the bulky trimethoxybenzoyl group in the target compound may favor hydrophobic interactions in enzyme pockets .
Pharmacokinetic and Solubility Profiles
- Sulfonamide pKa : The diethyl-sulfonamide group in the target compound likely has a pKa near 11.68 (similar to ), rendering it deprotonated at physiological pH and enhancing aqueous solubility .
Q & A
Q. What synthetic strategies are recommended for preparing this compound with high purity?
The synthesis involves multi-step reactions, including sulfonylation and pyrazole ring formation. Key steps include:
- Sulfonamide coupling : Reacting intermediates (e.g., 1-(4-aminophenyl)-3,5-dimethylpyrazole) with sulfonyl chlorides in anhydrous THF with triethylamine as a base .
- Solvent optimization : Use polar aprotic solvents like DMF to enhance reaction efficiency .
- Purity control : Post-synthesis purification via column chromatography or recrystallization, monitored by TLC .
Q. Which spectroscopic techniques confirm the structural integrity of this compound?
- NMR spectroscopy : H and C NMR to verify substituent positions and aromatic proton environments .
- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .
- Single-crystal X-ray diffraction : Definitive structural confirmation, as demonstrated for analogous pyrazole derivatives .
Q. How can reaction yields be optimized during synthesis?
- Design of Experiments (DoE) : Apply statistical methods (e.g., factorial design) to identify critical variables (e.g., temperature, solvent ratio, catalyst loading). This minimizes experimental runs while maximizing yield and purity .
- Catalyst screening : Test bases like KCO or NaH for deprotonation efficiency .
Advanced Research Questions
Q. How can computational methods predict reaction pathways or stability?
- Quantum chemical calculations : Use density functional theory (DFT) to model transition states and intermediates. ICReDD’s approach integrates reaction path searches with experimental validation to predict optimal conditions .
- Molecular dynamics simulations : Assess stability under varying solvent environments or thermal conditions .
Q. How should researchers resolve contradictions in reported reaction yields?
- Meta-analysis : Compare reaction parameters (e.g., solvent polarity, stoichiometry) across studies.
- Feedback loops : Use computational predictions (e.g., activation energy barriers) to reconcile experimental discrepancies. For example, lower yields may stem from unoptimized leaving groups or steric hindrance .
Q. What mechanisms explain key reactions, such as sulfonylation or pyrazole ring formation?
- Sulfonylation mechanism : Nucleophilic attack by the amine on the sulfonyl chloride, followed by elimination of HCl, with triethylamine scavenging protons .
- Pyrazole ring closure : Cyclization via hydrazine intermediates under acidic or basic conditions, as seen in related pyrazole syntheses .
Q. How can membrane separation technologies improve post-synthesis purification?
- Nanofiltration membranes : Separate unreacted intermediates or byproducts based on molecular weight cut-offs. This is particularly effective for sulfonamide derivatives with high polarity .
- Continuous flow systems : Integrate membrane separations with reaction steps to enhance throughput and reduce solvent waste .
Q. What strategies ensure compound stability during storage?
- Anhydrous conditions : Store under inert gas (N or Ar) to prevent hydrolysis of the sulfonamide group .
- Temperature control : Stability studies using differential scanning calorimetry (DSC) can identify degradation thresholds .
Methodological Notes
- Experimental design : Prioritize DoE over trial-and-error approaches to systematically address variables .
- Data validation : Cross-reference spectroscopic data with NIST databases for accuracy .
- Safety protocols : Adhere to institutional chemical hygiene plans for handling reactive intermediates (e.g., sulfonyl chlorides) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
